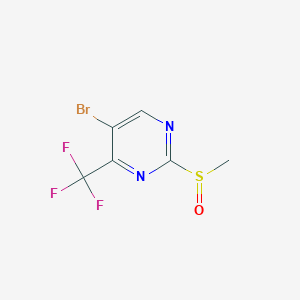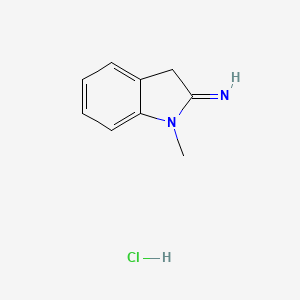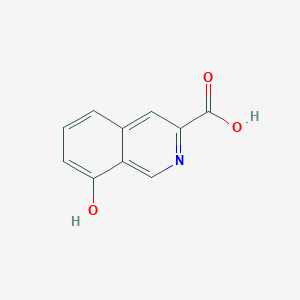
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3BrF3N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, trifluoromethyl, and methylsulfinyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in the presence of bases like potassium phosphate.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and materials science for developing new polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine and methylsulfinyl groups can form specific interactions with amino acid residues, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyrimidine: Lacks the methylsulfinyl group, making it less versatile in certain reactions.
2-(Methylsulfinyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, limiting its use in substitution reactions.
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine: Contains a methylthio group instead of methylsulfinyl, affecting its reactivity and stability.
Uniqueness
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, trifluoromethyl, and methylsulfinyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C6H4BrF3N2OS |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
5-bromo-2-methylsulfinyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2OS/c1-14(13)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
Clé InChI |
CTZFBZTXRVXUAX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC=C(C(=N1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)


![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)

![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)



